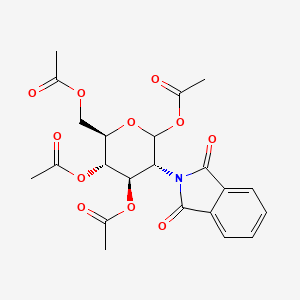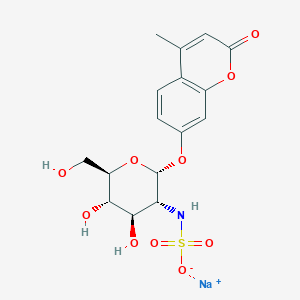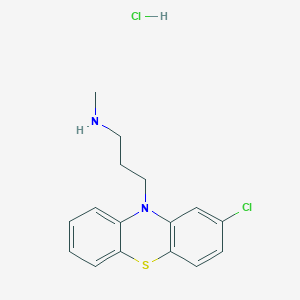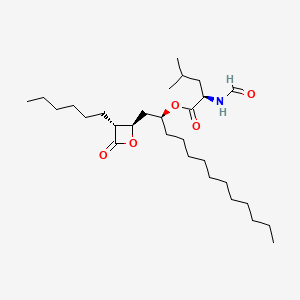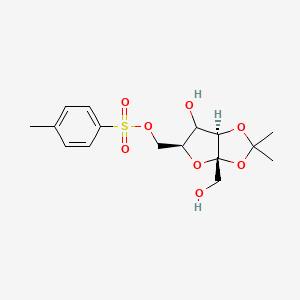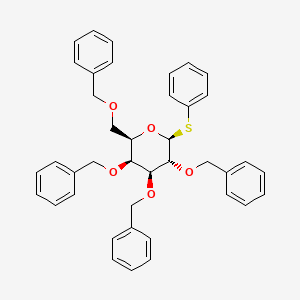
(2R,3S,4S,5R,6S)-3,4,5-三(苄氧基)-2-((苄氧基)甲基)-6-(苯硫基)四氢-2H-吡喃
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a complex organic molecule characterized by multiple benzyloxy groups and a phenylthio substituent
科学研究应用
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology
The compound’s structural features make it a candidate for studying carbohydrate-protein interactions. It can be used in the design of glycomimetics, which are molecules that mimic the structure of carbohydrates and can modulate biological processes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The phenylthio group, in particular, may interact with biological targets in unique ways, offering opportunities for drug discovery.
Industry
In materials science, the compound can be used to create novel polymers or as a building block for advanced materials with specific properties, such as enhanced stability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, often a protected form of glucose or a similar hexose.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps. This is usually achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Formation of the Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring. This step may involve the use of acid catalysts or other cyclization agents.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, typically using thiophenol and a suitable leaving group on the sugar derivative.
Final Deprotection: The benzyl protecting groups are removed under hydrogenation conditions using palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and scalable processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzyloxy groups, converting them back to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The compound exerts its effects through interactions with various molecular targets, depending on its application. In medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites. The benzyloxy and phenylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-tetrahydro-2H-pyran: Lacks the phenylthio group, making it less versatile in certain reactions.
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-6-(phenylthio)tetrahydro-2H-pyran: Lacks the benzyloxymethyl group, which may reduce its utility in some synthetic applications.
Uniqueness
The presence of both benzyloxy and phenylthio groups in (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran provides a unique combination of reactivity and functionality. This makes it particularly valuable for applications requiring multiple points of chemical modification.
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMSYGNAFDJNX-PLLMGOPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in the synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose?
A: Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside serves as a valuable glycosyl donor in the chemical synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose []. This disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose, is considered a significant epitope and holds importance in various biological contexts.
Q2: Could you elaborate on the specific reaction involving Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in this synthesis process?
A: The research highlights the successful coupling of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside with 1,2:5,6-di-O-cyclohexylidene-alpha-D-galactofuranose as a key step []. This coupling reaction results in the formation of a protected alpha1,3-disaccharide intermediate. Subsequent deprotection steps, specifically de-O-benzylation and de-O-cyclohexylidenation, are then carried out to yield the final target disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)
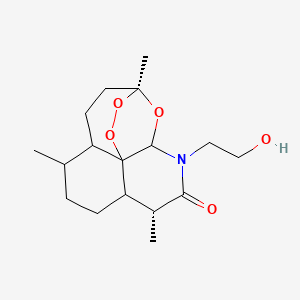
![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)

![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)
![[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1141119.png)
![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)
